molecular formula C10H30Cl4N4 B1663681 Spermine tetrahydrochloride CAS No. 306-67-2

Spermine tetrahydrochloride

Cat. No.: B1663681
CAS No.: 306-67-2
M. Wt: 348.2 g/mol
InChI Key: XLDKUDAXZWHPFH-UHFFFAOYSA-N
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Description

Spermine tetrahydrochloride is a naturally occurring polyamine that is essential for cell growth in both normal and neoplastic tissues. It is derived from spermidine through the addition of an aminopropyl group by the enzyme spermine synthase. Spermine is found in all eukaryotes but is rare in prokaryotes. It plays a crucial role in stabilizing the helical structure of nucleic acids and is involved in various cellular processes, including gene expression regulation and chromatin stabilization .

Mechanism of Action

Target of Action

Spermine Tetrahydrochloride primarily targets phospholipase C α and neuronal nitric oxide synthase (nNOS) . Phospholipase C α is an enzyme that plays a crucial role in cellular processes such as inflammation and growth . Neuronal nitric oxide synthase is an enzyme responsible for the production of nitric oxide, a neurotransmitter involved in various neuronal functions .

Mode of Action

This compound interacts with its targets in a unique way. It acts as an inhibitor of phospholipase C α and an activator of phospholipase C δ . It has both stimulatory and inhibitory effects on NMDA receptors depending on the subunit composition of the receptor . It has been reported that this compound interacts with the glycine binding site associated with the N-methyl-D-aspartate receptor complex . It has also been shown to inhibit the conversion of L-arginine to L-citrulline by neuronal nitric oxide synthase .

Biochemical Pathways

This compound affects several biochemical pathways. It forms nuclear aggregates of polyamines and supramolecular compounds that bind and protect genomic DNA from nucleases . Inhibiting or depleting polyamines in animal cells halts RNA translation and embryogenesis, stops the cell cycle, blocks cellular differentiation, and induces apoptosis .

Pharmacokinetics

It is known that this compound is soluble in water, yielding a clear, colorless to light yellow solution . This solubility suggests that this compound could be readily absorbed and distributed in the body, but further studies are needed to confirm this.

Result of Action

This compound plays a role in cellular proliferation and differentiation . It inhibits DNA damage and protects cells from damage by acting as a free radical scavenger . Neuroprotective effects have been observed at high concentrations (1 mM), while neurotoxicity is observed at lower concentrations .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the pH of the environment can affect the charge of the amino groups in this compound, which in turn can influence its interaction with targets . Furthermore, the concentration of this compound can influence its effects, with neuroprotective effects observed at high concentrations and neurotoxic effects at lower concentrations .

Biochemical Analysis

Biochemical Properties

Spermine tetrahydrochloride is involved in several biochemical reactions and interacts with various enzymes, proteins, and other biomolecules. It is known to interact with the glycine binding site associated with the N-methyl-D-aspartate (NMDA) receptor complex, where it can exert both agonist and antagonist effects . Additionally, this compound inhibits the conversion of L-arginine to L-citrulline by neuronal nitric oxide synthase (nNOS) in cytosolic preparations of rat cerebellum and cultured cerebellar granule neurons . The compound also plays a role in the precipitation of DNA from low salt aqueous buffers and the isolation of DNA from pulse field gels .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is essential for cell growth and differentiation, and it influences cell signaling pathways, gene expression, and cellular metabolism . In the nervous system, this compound exhibits neuroprotective effects at high concentrations by blocking the NMDA receptor and voltage-activated calcium channels . At lower concentrations, it can exhibit neurotoxicity . The compound also regulates gene expression and inhibits cell and DNA damage by scavenging free radicals .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to the glycine binding site of the NMDA receptor complex, modulating its activity . This compound also inhibits nNOS, preventing the conversion of L-arginine to L-citrulline . Additionally, the compound’s polycationic nature allows it to interact with negatively charged molecules such as DNA, RNA, and proteins, stabilizing their structures and protecting them from damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature, but solutions of spermine free base are readily oxidized . To maintain stability, solutions should be prepared in degassed water and stored in frozen aliquots under argon or nitrogen gas . Long-term effects on cellular function have been observed, including neuroprotective effects in acute hippocampal slices .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high concentrations, the compound exhibits neuroprotective effects by blocking the NMDA receptor and voltage-activated calcium channels . At lower concentrations, it can exhibit neurotoxicity . In animal studies, supplementation of spermine has been shown to protect against neurodegeneration and cognitive decline .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from spermidine through the action of spermine synthase . The compound can be interconverted to spermidine by spermidine oxidase (SMOX) or converted to N1-acetylspermine by spermidine/spermine N1-acetyltransferase (SAT1) and then oxidized to spermidine by polyamine oxidase (PAOX) . These pathways are essential for maintaining cellular polyamine levels and regulating various cellular processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Its polycationic nature allows it to interact with negatively charged molecules, facilitating its transport and distribution . The compound is also involved in the formation of nuclear aggregates of polyamines and supramolecular compounds that bind and protect genomic DNA from nucleases .

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its effects on cellular function. It is found in the nucleus, where it forms aggregates with spermidine, putrescine, and phosphates to protect genomic DNA from nucleases . The compound’s polycationic nature allows it to interact with negatively charged molecules, stabilizing their structures and protecting them from damage .

Preparation Methods

Spermine tetrahydrochloride can be synthesized through the following methods:

    Synthetic Routes and Reaction Conditions: Spermine is formed by the enzymatic addition of an aminopropyl group to spermidine. The reaction involves the enzyme spermine synthase and occurs in the presence of decarboxylated S-adenosylmethionine.

    Industrial Production Methods: Industrially, this compound is produced by reacting spermine with hydrochloric acid to form the tetrahydrochloride salt. .

Chemical Reactions Analysis

Spermine tetrahydrochloride undergoes various chemical reactions, including:

    Oxidation: Spermine can be oxidized by enzymes such as spermine oxidase, leading to the formation of spermidine and hydrogen peroxide.

    Reduction: Reduction reactions involving spermine are less common but can occur under specific conditions.

    Substitution: Spermine can participate in substitution reactions, particularly with nucleophiles, due to its polyamine structure.

    Common Reagents and Conditions: Reagents such as hydrogen peroxide and enzymes like spermine oxidase are commonly used in these reactions. Conditions typically involve physiological pH and temperature.

    Major Products: The major products formed from these reactions include spermidine, hydrogen peroxide, and various substituted polyamines

Scientific Research Applications

Spermine tetrahydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Spermine tetrahydrochloride can be compared with other polyamines such as:

    Spermidine: Similar to spermine, spermidine is involved in cellular growth and differentiation but has a shorter polyamine chain.

    Putrescine: This is a precursor to spermidine and spermine and is involved in the initial stages of polyamine biosynthesis.

    1,4-Diaminobutane:

    1,5-Diaminopentane: Another biogenic diamine with similar functions to putrescine

This compound is unique due to its longer polyamine chain and its specific roles in stabilizing nucleic acids and providing neuroprotection.

Properties

IUPAC Name

N,N'-bis(3-aminopropyl)butane-1,4-diamine;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26N4.4ClH/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;;;;/h13-14H,1-12H2;4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDKUDAXZWHPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCN)CNCCCN.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H30Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059792
Record name Spermine tetrahydrochloride
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Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS]
Record name Spermine hydrochloride
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CAS No.

306-67-2
Record name Spermine hydrochloride
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Record name 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, hydrochloride (1:4)
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Record name Spermine tetrahydrochloride
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Record name 4,9-diazoniadodecamethylenediammonium tetrachloride
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Record name SPERMINE TETRAHYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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